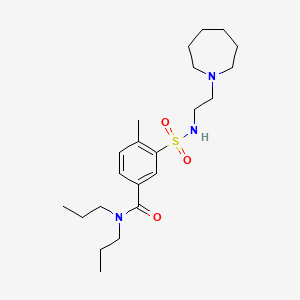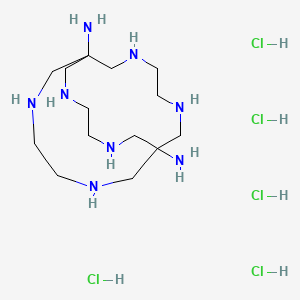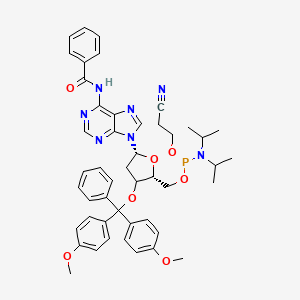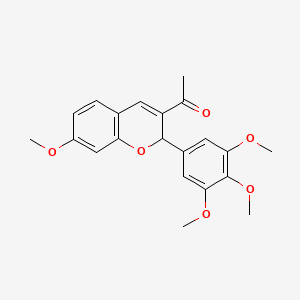
Tnf-|A-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tnf-|A-IN-12 is a compound that acts as an inhibitor of tumor necrosis factor alpha (TNF-α). Tumor necrosis factor alpha is a cytokine involved in systemic inflammation and is part of the body’s immune response. Inhibitors of tumor necrosis factor alpha are used in the treatment of various autoimmune diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tnf-|A-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound. Common steps in the synthesis may include:
- Formation of key intermediates through reactions such as alkylation, acylation, or condensation.
- Purification of intermediates using techniques like recrystallization or chromatography.
- Final coupling reactions to form this compound, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistent production of high-quality compound. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Tnf-|A-IN-12 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
Tnf-|A-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Used to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, inflammation, and immune response.
Medicine: Used in preclinical and clinical studies to evaluate its potential as a therapeutic agent for autoimmune diseases.
Industry: Used in the development of new drugs and therapies targeting tumor necrosis factor alpha.
Mécanisme D'action
Tnf-|A-IN-12 exerts its effects by binding to tumor necrosis factor alpha and inhibiting its interaction with its receptors. This prevents the activation of downstream signaling pathways that lead to inflammation and immune response. The molecular targets of this compound include tumor necrosis factor alpha receptors and associated signaling molecules such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Comparaison Avec Des Composés Similaires
Similar Compounds
Infliximab: A monoclonal antibody that binds to tumor necrosis factor alpha and inhibits its activity.
Adalimumab: Another monoclonal antibody that targets tumor necrosis factor alpha.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.
Uniqueness
Tnf-|A-IN-12 is unique in its specific binding affinity and inhibitory potency towards tumor necrosis factor alpha. Unlike monoclonal antibodies, this compound is a small molecule inhibitor, which may offer advantages in terms of oral bioavailability and ease of synthesis.
Propriétés
Formule moléculaire |
C21H22O6 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
1-[7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromen-3-yl]ethanone |
InChI |
InChI=1S/C21H22O6/c1-12(22)16-8-13-6-7-15(23-2)11-17(13)27-20(16)14-9-18(24-3)21(26-5)19(10-14)25-4/h6-11,20H,1-5H3 |
Clé InChI |
XCEBILOQMYIRDM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C(C=C2)OC)OC1C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


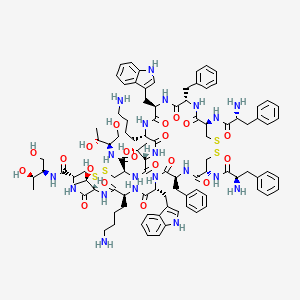
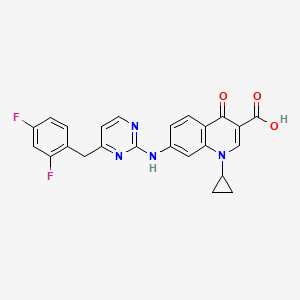
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
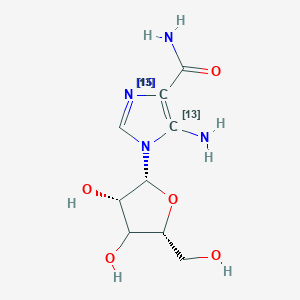

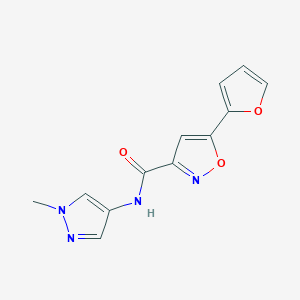
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
